N-(环丙基甲基)-3-氟苯胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

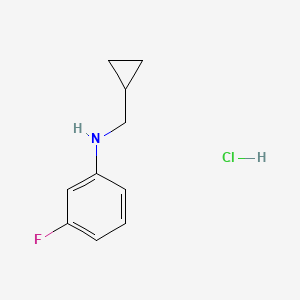

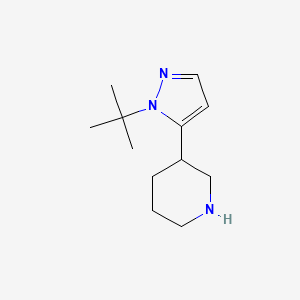

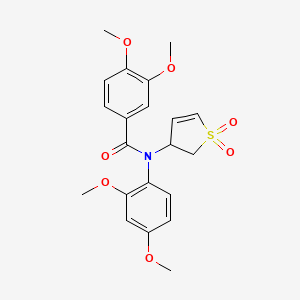

N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride is a compound that can be inferred to have a cyclopropylmethyl group attached to the nitrogen atom of 3-fluoroaniline, with a hydrochloride salt form. This structure suggests that the compound could be involved in various chemical reactions and possess specific physical and chemical properties that are influenced by the presence of the cyclopropyl group and the fluorine atom.

Synthesis Analysis

The synthesis of related N-cyclopropyl-N-alkylanilines has been reported, where these compounds were synthesized and then reacted with nitrous acid to produce corresponding N-alkyl-N-nitrosoaniline derivatives . This suggests that similar synthetic routes could be applied to synthesize N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride, with modifications to incorporate the 3-fluoro substituent and the hydrochloride salt form.

Molecular Structure Analysis

While the exact molecular structure of N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride is not provided, the structure of a related compound, N-(3-chloropropionyl)-N'-(4-fluorophenyl)thiourea, has been determined by crystallography . This compound crystallized in the triclinic system, and the molecule was not planar, indicating that the presence of substituents can significantly affect the molecular conformation. It is reasonable to assume that N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride may also exhibit a non-planar structure due to the steric hindrance of the cyclopropyl group.

Chemical Reactions Analysis

The reactivity of N-cyclopropyl-N-alkylanilines with nitrous acid has been studied, showing that the cyclopropyl group is specifically cleaved from the nitrogen atom, leading to various reaction products . Additionally, the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase was investigated, revealing that the cyclopropyl group undergoes fragmentation to generate a distonic cation radical, which then leads to multiple products . These studies indicate that the cyclopropyl group in N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride would likely influence its reactivity in chemical reactions, particularly those involving oxidation or radical formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride are not directly reported in the provided papers. However, the presence of the cyclopropyl group and the fluorine atom would be expected to influence the compound's boiling point, solubility, and stability. The hydrochloride salt form would likely enhance the compound's water solubility compared to its free base form. The studies on related compounds suggest that the cyclopropyl group can impact the reactivity and stability of the molecule under various conditions .

科学研究应用

合成和除草剂活性

- N-(环丙基甲基)-3-氟苯胺盐酸盐参与了氟功能化芳基亚酰亚胺取代的六钼酸盐的合成,对各种植物表现出显着的除草剂活性 (Xue et al., 2008)。

光学成像和药物递送

- 该化合物在光学成像和药物递送领域发挥作用,特别是在为复杂成像和药物递送设置开发新型探针分子方面 (Gorka et al., 2018)。

代谢研究

- 与 N-(环丙基甲基)-3-氟苯胺盐酸盐密切相关的 3-氯-4-氟苯胺,已对其在大鼠中的代谢命运进行了研究,提供了对类似化合物代谢转化的见解 (Duckett et al., 2006)。

选择性大麻素激动剂的开发

- 对 N-(环丙基甲基)-3-氟苯胺盐酸盐衍生物的研究促进了新型外周受限大麻素 CB2 受体激动剂的开发,该激动剂可用于各种治疗应用 (Mukhopadhyay et al., 2016)。

化学合成和抑制活性

- 该化合物参与微波辅助合成过程,在生产对某些酶具有抑制作用的化合物方面发挥重要作用,表明潜在的治疗应用 (Çelik & Babagil, 2019)。

新型合成工艺

- 研究描述了制备 N-(环丙基甲基)-3-氟苯胺盐酸盐衍生物的新工艺,强调了这些方法在环境影响和效率方面的优势 (Qiu-yan, 2013)。

电化学研究

- 已经对与 N-(环丙基甲基)-3-氟苯胺盐酸盐相关的化合物进行了电化学研究,提供了对其还原机制和在药物分析中的应用的见解 (Srinivasu et al., 1999)。

抗菌活性研究

- N-(环丙基甲基)-3-氟苯胺盐酸盐的衍生物已被合成并评估其抗菌活性,为开发新的抗菌剂做出了贡献 (Miyamoto et al., 1995)。

属性

IUPAC Name |

N-(cyclopropylmethyl)-3-fluoroaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-2-1-3-10(6-9)12-7-8-4-5-8;/h1-3,6,8,12H,4-5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQGPSAYXCRKFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC(=CC=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[b]thiophen-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3001951.png)

![3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B3001953.png)

![N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B3001967.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3001969.png)

![methyl 4-chloro-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate](/img/structure/B3001971.png)